N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound featuring a furan ring, a benzyl group, and a trifluoromethyl-substituted phenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps:
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Formation of the Benzyl Intermediate: : The initial step involves the synthesis of 4-(furan-3-yl)benzyl bromide. This can be achieved by brominating 4-(furan-3-yl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions.
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Nucleophilic Substitution: : The benzyl bromide intermediate is then reacted with 1-(4-(trifluoromethyl)phenyl)methanesulfonamide in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). This step involves a nucleophilic substitution reaction where the bromide is replaced by the sulfonamide group.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve the use of continuous flow reactors for the bromination step and automated systems for the nucleophilic substitution to ensure consistent reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
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Reduction: : The compound can be reduced using agents like lithium aluminum hydride (LiAlH4), particularly targeting the sulfonamide group to form corresponding amines.
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Substitution: : The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions. For instance, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: HNO3 and H2SO4 at low temperatures for nitration.
Major Products
Oxidation: Furan epoxides.
Reduction: Amines.
Substitution: Nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the furan ring can interact with biological targets through π-π stacking and hydrogen bonding.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its structural components are beneficial in creating polymers with specific properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the furan ring can facilitate interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-(furan-3-yl)benzyl)-1-phenylmethanesulfonamide: Lacks the trifluoromethyl group, resulting in different pharmacokinetic properties.
N-(4-(furan-3-yl)benzyl)-1-(4-methylphenyl)methanesulfonamide: The methyl group instead of trifluoromethyl alters its chemical reactivity and biological activity.
Uniqueness
N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to the presence of the trifluoromethyl group, which significantly impacts its chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable candidate for drug development and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO3S/c20-19(21,22)18-7-3-15(4-8-18)13-27(24,25)23-11-14-1-5-16(6-2-14)17-9-10-26-12-17/h1-10,12,23H,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLGXDOKQUJLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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